N-(2,3-dimethoxybenzyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dimethoxybenzyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a benzyl group with methoxy substituents, an imidazoquinazoline core, and a thioacetamide moiety, making it a subject of interest for researchers exploring novel therapeutic agents and functional materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethoxybenzyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Imidazoquinazoline Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazoquinazoline ring system.
Introduction of the Thioacetamide Group: The thioacetamide moiety can be introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by a thioacetamide group.
Attachment of the Benzyl Group: The benzyl group with methoxy substituents can be attached via alkylation reactions, typically using benzyl halides and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethoxybenzyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides, thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or acyl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, N-(2,3-dimethoxybenzyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide may exhibit interesting pharmacological properties. It could be investigated for its potential as an enzyme inhibitor, receptor modulator, or antimicrobial agent.
Medicine
In medicine, this compound might be explored for its therapeutic potential. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development in areas such as oncology, neurology, and infectious diseases.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity, stability, or reactivity. It might also find applications in the production of specialty chemicals and advanced polymers.
Mechanism of Action
The mechanism of action of N-(2,3-dimethoxybenzyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects might involve inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA processes.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dimethoxybenzyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide: can be compared with other imidazoquinazoline derivatives, which may share similar core structures but differ in their substituents.
Thioacetamide derivatives: Compounds with similar thioacetamide groups but different aromatic or heterocyclic cores.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and structural motifs, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research and industrial applications.
Properties
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-2-[(3-oxo-2-propyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4S/c1-4-8-18-23(30)28-22(26-18)16-10-5-6-11-17(16)27-24(28)33-14-20(29)25-13-15-9-7-12-19(31-2)21(15)32-3/h5-7,9-12,18H,4,8,13-14H2,1-3H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFUPYMESRFKFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC(=O)NCC4=C(C(=CC=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.